Enzymatic Target Engagement: STEP Inhibition Compared to Metalloproteinase Activity
In quantitative enzymatic assays, 5-Nitro-2-(bromoacetamido)benzophenone exhibits a stark contrast in inhibitory potency, showing potent, sub-micromolar inhibition of the protein tyrosine phosphatase STEP (IC50 = 59 nM) [1] but negligible inhibition of matrix metalloproteinase-9 (MMP-9) with an IC50 of 7,970 nM [2]. This 135-fold difference in potency within the same compound class demonstrates a degree of target selectivity that is not a universal feature of bromoacetamido-benzophenones.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 59 nM (vs. STEP); 7,970 nM (vs. MMP-9) |
| Comparator Or Baseline | Target protein comparison: STEP vs. MMP-9 |
| Quantified Difference | 135-fold greater potency for STEP |
| Conditions | In vitro enzymatic assay. STEP: 10 min pre-incubation with p-nitrophenyl phosphate substrate, no GSH. MMP-9: 5 min incubation with APMA-activated human recombinant MMP9 using 4-nitrophenylacetate substrate [1][2]. |
Why This Matters
This data confirms the compound's bioactivity is not indiscriminate, making it a more valuable chemical tool for researchers specifically studying STEP phosphatase.
- [1] BindingDB. (n.d.). BDBM50103449: CHEMBL3398248. Activity data for 5-Nitro-2-(bromoacetamido)benzophenone vs. STEP. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50124128: CHEMBL3622223. Activity data for 5-Nitro-2-(bromoacetamido)benzophenone vs. MMP-9. Retrieved from bindingdb.org. View Source
